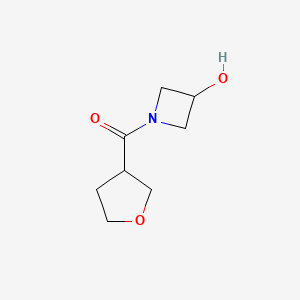

1-(Oxolane-3-carbonyl)azetidin-3-ol

説明

Structure

3D Structure

特性

CAS番号 |

1342769-29-2 |

|---|---|

分子式 |

C8H13NO3 |

分子量 |

171.19 g/mol |

IUPAC名 |

(3-hydroxyazetidin-1-yl)-(oxolan-3-yl)methanone |

InChI |

InChI=1S/C8H13NO3/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h6-7,10H,1-5H2 |

InChIキー |

ZWPNBOSZOKULQY-UHFFFAOYSA-N |

SMILES |

C1COCC1C(=O)N2CC(C2)O |

正規SMILES |

C1COCC1C(=O)N2CC(C2)O |

製品の起源 |

United States |

Foundational & Exploratory

"1-(Oxolane-3-carbonyl)azetidin-3-ol" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the target compound, 1-(Oxolane-3-carbonyl)azetidin-3-ol. This guide is a compilation of data on its constituent precursors and a projection of its properties and synthesis based on established chemical principles.

Introduction

This compound is a novel chemical entity that merges two key heterocyclic scaffolds of significant interest in medicinal chemistry: azetidin-3-ol and a substituted oxolane (tetrahydrofuran) ring. The azetidine motif, a strained four-membered nitrogen-containing ring, is a component of numerous biologically active compounds and is increasingly utilized as a versatile building block in drug discovery. Azetidin-3-ol and its derivatives have been explored for their potential in developing treatments for a range of diseases, including cancer. The oxolane ring is also a common feature in many natural products and pharmaceuticals. The combination of these two moieties in this compound suggests its potential as a scaffold for the development of new therapeutic agents.

This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic route for this compound. It is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Structure and Properties

The chemical structure of this compound consists of an azetidin-3-ol ring where the nitrogen atom is acylated with a tetrahydrofuran-3-carbonyl group.

Molecular Formula: C₈H₁₃NO₃

Molecular Weight: 171.19 g/mol

** IUPAC Name:** (3-hydroxyazetidin-1-yl)(tetrahydrofuran-3-yl)methanone

Properties of Precursors

Quantitative data for the key precursors of this compound are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Azetidin-3-ol

| Property | Value | Reference |

| CAS Number | 45347-82-8 | [1] |

| Molecular Formula | C₃H₇NO | [1] |

| Molecular Weight | 73.09 g/mol | [1] |

| Boiling Point | 170.7 ± 15.0 °C (Predicted) | |

| Flash Point | 120.4 °C | |

| Density | 1.142 ± 0.06 g/cm³ (Predicted) | |

| Storage | 2-8°C, Keep in dark place, sealed in dry | [1] |

Table 2: Physicochemical Properties of Tetrahydrofuran-3-carboxylic acid

| Property | Value | Reference |

| CAS Number | 89364-31-8 | [2] |

| Molecular Formula | C₅H₈O₃ | [2] |

| Molecular Weight | 116.12 g/mol | [2] |

| Boiling Point | 140-141 °C @ 15 mmHg | [3] |

| Flash Point | 139 °C | [4] |

| Density | 1.170 g/cm³ | [4] |

| Appearance | Colorless to Light yellow clear liquid | [2] |

Predicted Properties of this compound

The following properties are predicted based on the chemical structure and have not been experimentally verified.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Weight | 171.19 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 55.6 Ų |

| LogP | -1.5 (approx.) |

Proposed Synthesis

Due to the absence of published synthetic procedures for this compound, a plausible experimental protocol is proposed below. The synthesis involves a two-step process: the activation of tetrahydrofuran-3-carboxylic acid to its corresponding acyl chloride, followed by an amide coupling reaction with azetidin-3-ol.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Tetrahydrofuran-3-carbonyl chloride

-

Materials:

-

Tetrahydrofuran-3-carboxylic acid

-

Oxalyl chloride (or thionyl chloride)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a solution of tetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing the formation of the corresponding methyl ester by GC-MS.

-

Once the reaction is complete, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield the crude tetrahydrofuran-3-carbonyl chloride. This product is often used immediately in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

Tetrahydrofuran-3-carbonyl chloride (from Step 1)

-

Azetidin-3-ol (or its hydrochloride salt)

-

Triethylamine (or another non-nucleophilic base)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve azetidin-3-ol (1.0 eq) and triethylamine (2.2 eq, if starting from the hydrochloride salt, or 1.1 eq if starting from the free base) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude tetrahydrofuran-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the azetidin-3-ol solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

-

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or the signaling pathways associated with this compound. However, based on the known activities of its constituent moieties, some potential areas for investigation can be proposed.

The azetidine ring is a "privileged" scaffold in medicinal chemistry, and various substituted azetidines have demonstrated a wide range of biological activities, including as enzyme inhibitors and receptor modulators. For instance, some azetidin-3-ol derivatives have been investigated for their antiproliferative activity in cancer cell lines.[5]

The tetrahydrofuran ring is also present in many biologically active natural products and synthetic compounds.

Given this, this compound could be a valuable starting point for screening in various biological assays, including but not limited to:

-

Anticancer activity against a panel of human cancer cell lines.

-

Enzyme inhibition assays, particularly for kinases or proteases.

-

Receptor binding assays for various CNS targets.

Further research is required to elucidate any specific biological targets and signaling pathways that may be modulated by this compound.

Safety and Handling

Detailed safety information for the final product is not available. The following information pertains to the proposed reactants.

Table 4: Safety Information for Key Reactants

| Reactant | Hazard Statements | Precautionary Statements |

| Azetidin-3-ol hydrochloride | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.[6] | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection.[6] |

| Tetrahydrofuran-3-carboxylic acid | Causes severe skin burns and eye damage.[7] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Oxalyl chloride | Toxic if inhaled. Causes severe skin burns and eye damage. May cause respiratory irritation.[3] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Triethylamine | Highly flammable liquid and vapor. Toxic if inhaled. Toxic in contact with skin. Causes severe skin burns and eye damage.[8] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[9] |

It is imperative to handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. A thorough risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound represents an unexplored area of chemical space with potential applications in drug discovery. This technical guide provides a foundational understanding of its structure, predicted properties, and a detailed, plausible synthetic route. While experimental data on the final compound is lacking, the information presented herein is intended to facilitate and encourage further research into this and related novel chemical entities. The synthesis is based on well-established amide coupling reactions, and the starting materials are commercially available. Future studies should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to uncover its potential therapeutic value.

References

- 1. 45347-82-8|Azetidin-3-ol|BLD Pharm [bldpharm.com]

- 2. Tetrahydrofuran-3-carboxylic Acid 89364-31-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. westliberty.edu [westliberty.edu]

- 4. fishersci.com [fishersci.com]

- 5. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. redox.com [redox.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1-(Oxolane-3-carbonyl)azetidin-3-ol, a heterocyclic compound of interest in medicinal chemistry. The synthesis is designed as a multi-step process commencing from commercially available starting materials. This document provides detailed experimental protocols, discusses the underlying reaction mechanisms, and presents quantitative data in a structured format.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a three-step sequence. This pathway utilizes a nitrogen-protecting group strategy to ensure selective acylation of the hydroxyl group on the azetidine ring. The chosen protecting group is the tert-butyloxycarbonyl (Boc) group, which is known for its stability and straightforward removal under acidic conditions.

The proposed pathway is as follows:

-

Protection of Azetidin-3-ol: The synthesis begins with the protection of the secondary amine of azetidin-3-ol with a Boc group to yield tert-butyl 3-hydroxyazetidine-1-carboxylate. This step prevents the otherwise competitive N-acylation in the subsequent step.

-

O-Acylation: The hydroxyl group of the N-protected azetidin-3-ol is then acylated using oxolane-3-carbonyl chloride (also known as tetrahydrofuran-3-carbonyl chloride). This key step forms the desired ester linkage.

-

Deprotection: Finally, the Boc protecting group is removed from the azetidine nitrogen under acidic conditions to yield the target compound, this compound.

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each step in the proposed synthesis.

Step 1: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate

This procedure outlines the N-protection of azetidin-3-ol.

-

Materials:

-

Azetidin-3-ol hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of azetidin-3-ol hydrochloride (1.0 eq) in a 1:1 mixture of DCM and water, add sodium bicarbonate (2.5 eq) in portions at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

-

Step 2: Synthesis of tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate

This step involves the O-acylation of the N-Boc protected azetidin-3-ol.

-

Materials:

-

tert-butyl 3-hydroxyazetidine-1-carboxylate (from Step 1)

-

Oxolane-3-carbonyl chloride

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Add oxolane-3-carbonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Synthesis of this compound

This final step is the deprotection of the N-Boc group.

-

Materials:

-

tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (from Step 2)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (5-10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude product.

-

The final product can be purified by a suitable method such as crystallization or chromatography.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimates based on similar reactions reported in the literature and should be optimized experimentally.

| Step | Reactant 1 | Reactant 2 | Product | Molar Ratio (R1:R2) | Typical Solvent | Estimated Yield |

| 1 | Azetidin-3-ol HCl | (Boc)₂O | tert-butyl 3-hydroxyazetidine-1-carboxylate | 1 : 1.1 | DCM/H₂O | 85-95% |

| 2 | tert-butyl 3-hydroxyazetidine-1-carboxylate | Oxolane-3-carbonyl chloride | tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate | 1 : 1.1 | DCM | 70-90% |

| 3 | tert-butyl 3-((oxolane-3-carbonyl)oxy)azetidine-1-carboxylate | TFA | This compound | 1 : 5-10 | DCM | >90% |

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

Mechanism of O-Acylation (Step 2)

The O-acylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with oxolane-3-carbonyl chloride is a classic example of nucleophilic acyl substitution.

-

Activation: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a nucleophile.

-

Nucleophilic Attack: The nucleophilic oxygen attacks the electrophilic carbonyl carbon of the oxolane-3-carbonyl chloride. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The triethylamine base removes the proton from the oxonium ion to yield the final ester product and triethylammonium chloride.

Caption: Mechanism of the O-acylation reaction.

Mechanism of N-Boc Deprotection (Step 3)

The removal of the Boc group is an acid-catalyzed elimination reaction.

-

Protonation: The trifluoroacetic acid protonates the carbonyl oxygen of the Boc group, making it more electrophilic.

-

Carbocation Formation: The C-O bond of the tert-butyl group cleaves to form a stable tert-butyl carbocation and a carbamic acid intermediate.

-

Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.

-

Elimination: The tert-butyl carbocation is quenched by a proton abstraction, typically forming isobutylene.

Caption: Mechanism of the N-Boc deprotection reaction.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. Standard laboratory safety precautions should be followed at all times.

"1-(Oxolane-3-carbonyl)azetidin-3-ol" spectroscopic data (NMR, IR, Mass Spec)

Spectroscopic Data of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the predicted spectroscopic data for the novel compound this compound. Due to the absence of published experimental spectra for this specific molecule, this document presents an in-depth analysis based on the known spectral characteristics of its constituent moieties, azetidin-3-ol and tetrahydrofuran-3-carboxylic acid. This guide is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug development, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, standardized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a novel chemical entity with potential applications in pharmaceutical research and development. Its structure combines the functionalities of a hydroxylated azetidine ring and a tetrahydrofuran ring linked by an amide bond. As with any new compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation. This guide synthesizes the predicted spectroscopic data for this molecule, providing a valuable resource for scientists working with this or structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5 | m | 1H | CH-OH (azetidine) |

| ~4.2 - 3.8 | m | 4H | CH₂ (azetidine) |

| ~3.9 - 3.6 | m | 4H | CH₂-O (oxolane) |

| ~3.2 | m | 1H | CH-C=O (oxolane) |

| ~2.2 - 1.9 | m | 2H | CH₂ (oxolane) |

| Broad | s | 1H | OH |

Note: Predicted for a standard deuterated solvent like CDCl₃ or DMSO-d₆. The amide bond may lead to rotational isomers, potentially causing broadening or duplication of some signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~68 | CH₂-O (oxolane) |

| ~65 | CH-OH (azetidine) |

| ~55 | CH₂-N (azetidine) |

| ~45 | CH-C=O (oxolane) |

| ~30 | CH₂ (oxolane) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Broad, Medium | O-H stretch (alcohol) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1650 - 1630 | Strong | C=O stretch (amide) |

| 1100 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 171 | [M]⁺ (Molecular Ion) |

| 154 | [M - OH]⁺ |

| 114 | [M - C₃H₅O]⁺ |

| 99 | [C₅H₇O₂]⁺ (Oxolane-3-carbonyl fragment) |

| 73 | [C₃H₇NO]⁺ (Azetidin-3-ol fragment) |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for a small organic molecule like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data with appropriate phasing and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatography system.

-

For EI, the sample is introduced via a direct insertion probe or a gas chromatography system.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound. While these predictions are based on sound chemical principles and data from related structures, experimental verification is paramount. The provided experimental protocols offer a standardized approach for researchers to obtain empirical data for this and other novel compounds. This information is intended to facilitate the efficient characterization and further investigation of this potentially valuable molecule within the scientific community.

"1-(Oxolane-3-carbonyl)azetidin-3-ol" physicochemical properties (solubility, stability)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for 1-(Oxolane-3-carbonyl)azetidin-3-ol are not publicly available. This guide provides a comprehensive overview of its expected physicochemical properties based on the characteristics of its structural components—an azetidine ring, a hydroxyl group, an amide linkage, and an oxolane (tetrahydrofuran) ring. The experimental protocols provided are standard methodologies for characterizing such small molecules.

Executive Summary

This compound is a novel small molecule with potential applications in drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability as a drug candidate. This technical guide consolidates the theoretical and practical aspects of these properties, providing a framework for its empirical evaluation. The molecule incorporates both polar (hydroxyl, amide, ether) and non-polar (aliphatic rings) functionalities, suggesting a nuanced solubility and stability profile. Understanding these characteristics is paramount for formulation development, pharmacokinetic assessment, and overall drugability.

Predicted Physicochemical Properties

The structure of this compound suggests a balance of hydrophilicity and lipophilicity. The azetidin-3-ol and oxolane moieties contribute polar characteristics conducive to aqueous solubility, while the overall compact, cyclic structure may influence crystal lattice energy and, consequently, solubility.

Solubility Profile

The presence of a hydroxyl group and an amide linkage, which can act as hydrogen bond donors and acceptors, is expected to confer some degree of aqueous solubility.[1][2] Simple amides with five or fewer carbon atoms are generally soluble in water.[1] The ether oxygen in the oxolane ring can also accept hydrogen bonds, further contributing to potential aqueous solubility. However, the two saturated heterocyclic rings also introduce lipophilic character. Therefore, the aqueous solubility is likely to be moderate and pH-dependent to some extent, although the molecule lacks strongly acidic or basic centers. Solubility in polar organic solvents like DMSO and ethanol is expected to be high.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Aqueous Buffers | Phosphate-Buffered Saline (PBS) | Moderate | Presence of multiple hydrogen bond donors and acceptors.[1] |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Capable of disrupting intermolecular hydrogen bonds and solvating polar functional groups. |

| Polar Protic Solvents | Ethanol, Methanol | High | Ability to engage in hydrogen bonding with the solute. |

| Non-polar Solvents | Hexanes, Toluene | Low | The molecule's polarity is likely too high for significant solubility in non-polar media. |

Stability Profile

Azetidine, the smallest nitrogen-containing saturated heterocycle, possesses reasonable chemical stability.[3] The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a process that is often slow at physiological pH.[4] The ether linkage in the oxolane ring is typically stable to a wide range of chemical conditions. Forced degradation studies on similar azetidine-containing molecules have shown that amide bond hydrolysis and reactions involving the azetidine ring can be potential degradation pathways under stress conditions.[5][6]

Table 2: Predicted Stability of this compound under Stress Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Moderate to Low | Hydrolysis of the amide bond.[5][6] |

| Basic (e.g., 0.1 M NaOH) | Moderate to Low | Hydrolysis of the amide bond.[5][6] |

| Oxidative (e.g., H₂O₂) | Moderate | Oxidation of the secondary alcohol or other susceptible sites. |

| Photolytic (e.g., UV/Vis light) | High | The molecule lacks significant chromophores, suggesting good photostability. |

| Thermal | High | Stable at typical storage and handling temperatures. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[7][8]

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[9]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[8]

-

Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][10]

-

Data Analysis: Construct a calibration curve using standards of known concentrations to quantify the compound in the filtrate. The solubility is reported in units such as µg/mL or µM.

Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, which is relevant for early drug discovery screening.[11][12]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS, pH 7.4).[11]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).

-

Measurement: Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[13]

-

Data Analysis: Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[11]

Chemical Stability Assay (Forced Degradation)

Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[14][15][16]

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 72 hours).[17][18]

-

Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots of the stressed samples.

-

Sample Quenching: Neutralize the acidic and basic samples and dilute all samples to stop the degradation process.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.

-

Data Analysis: Quantify the amount of the parent compound remaining at each time point. The stability is often reported as the percentage of the compound remaining. The degradation rate constant and half-life can also be calculated.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Thermodynamic Solubility Assay Workflow.

Caption: Kinetic Solubility Assay Workflow.

Caption: Chemical Stability Assay Workflow.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. webhome.auburn.edu [webhome.auburn.edu]

- 3. Azetidines - Enamine [enamine.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. evotec.com [evotec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. 3.8. Determination of Kinetic Solubility [bio-protocol.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. biomedres.us [biomedres.us]

- 16. acdlabs.com [acdlabs.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Starting Materials and Reagents for the Synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials, reagents, and detailed experimental protocols for the synthesis of 1-(Oxolane-3-carbonyl)azetidin-3-ol, a valuable building block in medicinal chemistry and drug development. The synthesis is primarily achieved through the amide coupling of two key intermediates: azetidin-3-ol and oxolane-3-carboxylic acid.

Core Synthetic Strategy

The principal synthetic route to this compound involves a two-part strategy: the independent synthesis of the azetidin-3-ol and oxolane-3-carboxylic acid moieties, followed by their condensation to form the final product. The overall synthetic pathway is depicted below.

Figure 1: Overall synthetic strategy for this compound.

Section 1: Synthesis of Azetidin-3-ol

Azetidin-3-ol is a key starting material, and its synthesis is typically achieved through the deprotection of a commercially available protected precursor, N-Boc-azetidin-3-ol. An alternative route involves a multi-step synthesis starting from benzylamine and epichlorohydrin.

Deprotection of N-Boc-azetidin-3-ol

The most direct route to azetidin-3-ol is the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-azetidin-3-ol using a strong acid, such as trifluoroacetic acid (TFA).

Figure 2: Deprotection of N-Boc-azetidin-3-ol.

Experimental Protocol:

To a stirred solution of N-Boc-azetidin-3-ol (1.0 eq) in dichloromethane (DCM), trifluoroacetic acid (TFA) (10.0 eq) is added. The reaction mixture is stirred at room temperature for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure to yield the crude azetidin-3-ol, which is often used in the subsequent step without further purification.[1]

| Reagent/Solvent | Molar Ratio/Concentration | Role |

| N-Boc-azetidin-3-ol | 1.0 eq | Starting Material |

| Trifluoroacetic Acid (TFA) | 10.0 eq | Deprotecting Agent |

| Dichloromethane (DCM) | - | Solvent |

Synthesis of Azetidin-3-ol Hydrochloride from Benzylamine

An alternative, multi-step synthesis provides azetidin-3-ol hydrochloride from readily available starting materials.

Figure 3: Synthesis of Azetidin-3-ol Hydrochloride.

Experimental Protocol:

-

Ring opening of epichlorohydrin: Benzylamine (1.0 eq) is dissolved in water and cooled to 0-5 °C. Epichlorohydrin (1.3 eq) is added slowly, and the reaction is stirred for 12 hours. The resulting solid is filtered and washed to yield the intermediate.[2]

-

Cyclization: The intermediate from the previous step is treated with a base to induce cyclization, affording 1-benzyl-azetidin-3-ol.

-

Hydrogenolysis: 1-Benzyl-azetidin-3-ol (1.0 eq) is dissolved in methanol, and a solution of hydrochloric acid is added, followed by 10% palladium on carbon (Pd/C). The mixture is hydrogenated for 8 hours. After filtration and concentration, azetidin-3-ol hydrochloride is obtained with a purity of >98% and a yield of >90%.[2]

| Step | Key Reagents | Conditions | Yield | Purity |

| Ring Opening | Benzylamine, Epichlorohydrin | 0-5 °C, 12 h | - | - |

| Cyclization | Base | - | >86% | >95% |

| Hydrogenolysis | H₂, 10% Pd/C, HCl | 8 h | >90% | >98% |

Section 2: Synthesis of Oxolane-3-carboxylic Acid

Oxolane-3-carboxylic acid, also known as tetrahydrofuran-3-carboxylic acid, can be prepared by the oxidation of the corresponding primary alcohol, tetrahydrofuran-3-methanol.

Oxidation of Tetrahydrofuran-3-methanol

A common and effective method for the oxidation of primary alcohols to carboxylic acids is the Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone. A milder alternative involves a TEMPO-catalyzed oxidation.

Figure 4: Oxidation of Tetrahydrofuran-3-methanol.

Experimental Protocol (Jones Oxidation):

Jones reagent is prepared by dissolving chromium trioxide (CrO₃) in a mixture of concentrated sulfuric acid and water. This solution is then added dropwise to a solution of tetrahydrofuran-3-methanol in acetone at 0 °C. The reaction is typically exothermic and proceeds rapidly. The completion of the reaction is indicated by a color change from orange to green. The mixture is then worked up to isolate the carboxylic acid.[3][4][5]

Experimental Protocol (TEMPO-catalyzed Oxidation):

To a solution of tetrahydrofuran-3-methanol (1.0 eq) in a biphasic mixture of dichloromethane and water, TEMPO (catalytic amount) and sodium hypochlorite (NaOCl) are added. The reaction is stirred at room temperature until the starting material is consumed. The aqueous layer is then acidified and extracted to yield the carboxylic acid. This method is generally milder than the Jones oxidation.

| Oxidation Method | Key Reagents | Typical Conditions |

| Jones Oxidation | CrO₃, H₂SO₄, Acetone | 0 °C to room temperature |

| TEMPO-catalyzed | TEMPO, NaOCl | Room temperature |

Section 3: Amide Coupling to form this compound

The final step in the synthesis is the formation of the amide bond between azetidin-3-ol and oxolane-3-carboxylic acid. This is typically achieved using a peptide coupling reagent to activate the carboxylic acid.

Figure 5: Amide coupling reaction.

Experimental Protocol:

To a solution of oxolane-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred for a few minutes to activate the carboxylic acid. Then, a solution of azetidin-3-ol (or its hydrochloride salt with an additional equivalent of base) (1.0 eq) in DMF is added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then worked up by quenching with water and extracting the product with an organic solvent. The crude product is purified by column chromatography.

| Reagent/Solvent | Molar Ratio | Role |

| Oxolane-3-carboxylic acid | 1.0 eq | Carboxylic Acid |

| Azetidin-3-ol | 1.0 eq | Amine |

| HATU | 1.1 eq | Coupling Reagent |

| DIPEA | 2.0 eq | Base |

| DMF | - | Solvent |

Commonly Used Coupling Reagents:

| Coupling Reagent | Description |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) - A highly efficient uronium-based coupling reagent. |

| EDC/HOBt | (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with Hydroxybenzotriazole - A carbodiimide-based system that is widely used and cost-effective. |

| T3P | (Propylphosphonic Anhydride) - A cyclic phosphonic acid anhydride that is effective for amide bond formation. |

Conclusion

The synthesis of this compound is a straightforward process involving the preparation of two key building blocks followed by an amide coupling reaction. The choice of reagents and specific protocols can be adapted based on the scale of the synthesis and the availability of starting materials. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important heterocyclic compound. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

References

- 1. CN102241649A - Method for preparing tetrahydro-3-furanmethanol - Google Patents [patents.google.com]

- 2. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 3. Tetrahydrofuran synthesis [organic-chemistry.org]

- 4. EP2970168A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 5. TEMPO [organic-chemistry.org]

Theoretical and Computational Exploration of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Whitepaper

Disclaimer: The following technical guide is a theoretical and computational exploration of the novel chemical entity "1-(Oxolane-3-carbonyl)azetidin-3-ol." To date, there is no available published literature detailing the synthesis, characterization, or biological activity of this specific molecule. The information presented herein is extrapolated from established chemical principles and data available for its constituent fragments, namely azetidin-3-ol and oxolane-3-carboxylic acid, and related compounds. This document is intended for researchers, scientists, and drug development professionals as a framework for the potential synthesis, characterization, and evaluation of this compound.

Introduction

Small, saturated heterocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering access to novel chemical space and three-dimensional diversity. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a particularly attractive motif due to its unique conformational properties and its presence in a number of biologically active compounds.[1][2] Similarly, the oxolane (tetrahydrofuran) ring is a common feature in natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties.[3] The title compound, this compound, combines these two valuable scaffolds via a stable amide linkage. This whitepaper presents a theoretical guide to its synthesis, predicted properties, and potential areas of application, supported by computational analysis and proposed experimental protocols.

Molecular Structure and Predicted Properties

The proposed structure of this compound is depicted below. The molecule possesses two stereocenters, one at the C3 position of the azetidine ring and one at the C3 position of the oxolane ring, leading to the possibility of four stereoisomers.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H13NO3 | --- |

| Molecular Weight | 171.19 g/mol | --- |

| XLogP3 | -1.2 | Based on constituent fragments and similar N-acyl azetidines. |

| Hydrogen Bond Donors | 1 | Hydroxyl group. |

| Hydrogen Bond Acceptors | 4 | Amide carbonyl oxygen, oxolane oxygen, hydroxyl oxygen, azetidine nitrogen. |

| Rotatable Bonds | 2 | C-C bond of the oxolane ring and the C-N amide bond. |

| pKa (Azetidine N) | ~7-8 | Based on pKa of similar N-acyl azetidines. |

| Boiling Point | Not available | Expected to be high due to hydrogen bonding. |

| Melting Point | 90-92°C (for azetidin-3-ol hydrochloride) | This is for a related starting material and the target compound's MP is likely different.[4] |

Proposed Synthesis

The most direct and theoretically sound approach to the synthesis of this compound is via the formation of an amide bond between azetidin-3-ol and an activated derivative of oxolane-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Activation of Oxolane-3-carboxylic acid

-

To a solution of oxolane-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N2 or Ar), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.[5]

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the evolution of gas.

-

Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess reagent in vacuo to yield the crude oxolane-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve azetidin-3-ol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et3N, 1.5 eq) or pyridine (1.5 eq) in anhydrous DCM (15 mL/mmol) and cool the solution to 0 °C.

-

Add a solution of the crude oxolane-3-carbonyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred solution of azetidin-3-ol.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (a gradient of methanol in dichloromethane is a suggested eluent system) to afford the target compound, this compound.

Computational Studies (Theoretical Approach)

Due to the absence of experimental data, computational modeling provides a valuable tool to predict the structural and electronic properties of this compound. Density Functional Theory (DFT) calculations would be a suitable method for this purpose.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Key Signals | Rationale |

| ¹H NMR (in CDCl₃) | δ 4.5-5.0 (m, 1H, CH-OH), δ 3.5-4.2 (m, 6H, CH₂-N, CH-O, CH₂-O), δ 2.5-3.0 (m, 1H, CH-C=O), δ 1.8-2.2 (m, 2H, CH₂) | Based on typical chemical shifts for N-acyl azetidines and substituted oxolanes. |

| ¹³C NMR (in CDCl₃) | δ 170-175 (C=O), δ 60-75 (CH-OH, CH₂-N, CH₂-O), δ 40-50 (CH-C=O), δ 25-35 (CH₂) | Based on typical chemical shifts for amides and the respective heterocyclic rings. |

| IR (thin film) | 3300-3500 cm⁻¹ (O-H stretch), 1620-1650 cm⁻¹ (C=O amide stretch), 1050-1150 cm⁻¹ (C-O stretch) | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spec (ESI+) | m/z 172.09 [M+H]⁺, 194.07 [M+Na]⁺ | Calculated exact mass plus common adducts. |

Potential Applications and Future Directions

Given the prevalence of azetidine and oxolane motifs in bioactive molecules, this compound represents an interesting scaffold for drug discovery. The presence of a hydroxyl group provides a handle for further functionalization, allowing for the generation of a library of derivatives. Potential areas of investigation could include:

-

Antibacterial agents: The azetidine ring is a core component of many β-lactam antibiotics. While this compound is not a β-lactam, the strained ring system may confer interesting biological activity.

-

CNS-active agents: The polarity and three-dimensional nature of the molecule may allow it to interact with targets in the central nervous system.

-

Scaffold for combinatorial chemistry: The straightforward proposed synthesis would allow for the rapid generation of analogues by varying the carboxylic acid component.

Future work should focus on the successful synthesis and characterization of this compound and its stereoisomers. Subsequent biological screening would be necessary to elucidate any potential therapeutic applications.

Conclusion

While currently a hypothetical molecule, this compound presents an intriguing target for synthetic and medicinal chemists. This technical guide provides a comprehensive theoretical framework for its synthesis, predicted properties, and computational analysis. The combination of the structurally unique azetidine ring with the pharmaceutically relevant oxolane moiety makes this compound and its potential derivatives worthy of further investigation. The experimental validation of the hypotheses presented herein is a logical and compelling next step.

References

- 1. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Biological Targets of 1-(Oxolane-3-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with a unique chemical architecture combining a rigid, saturated azetidine ring with a tetrahydrofuran moiety. While direct biological activity data for this specific compound is not yet publicly available, its structural components are present in numerous bioactive molecules. This technical guide provides a comprehensive overview of the potential biological targets of this compound based on structure-activity relationships of its core motifs. Furthermore, a detailed experimental workflow is proposed for the systematic identification and validation of these putative targets, aiming to accelerate the discovery of its therapeutic potential.

The azetidin-3-ol core is a key feature in various compounds with demonstrated biological effects, including derivatives with activity against breast cancer cell lines and those acting as GABA uptake inhibitors.[1][2] The tetrahydrofuran ring is also a common motif in a wide range of natural products and synthetic drugs, such as HIV protease inhibitors, and is known to engage in crucial hydrogen-bonding interactions with biological macromolecules.[3] The combination of these two pharmacophoric elements in this compound suggests a high potential for interaction with a variety of biological targets.

Postulated Biological Targets

Based on the known biological activities of its constituent chemical moieties, a number of potential biological targets for this compound can be hypothesized. These are summarized in the table below.

| Target Class | Specific Potential Target(s) | Rationale based on Structural Motifs |

| Neurotransmitter Transporters | GABA transporters (GAT-1, GAT-3) | The azetidine ring is a conformationally restricted analog of GABA and is present in known GAT inhibitors.[1] |

| Enzymes | Proteases (e.g., HIV protease, serine proteases) | The tetrahydrofuran moiety can mimic the cyclic ethers in HIV protease inhibitors and can form key hydrogen bonds in enzyme active sites.[3] |

| Kinases | The azetidine scaffold can serve as a rigid core to orient functional groups for interaction with the ATP-binding pocket of kinases. | |

| Hydrolases | The amide bond is a potential site for interaction with the active sites of various hydrolases. | |

| Receptors | G-protein coupled receptors (GPCRs) | The compact and rigid structure may fit into the binding pockets of various GPCRs. |

| Anticancer Targets | Various targets in cancer cell proliferation pathways | Azetidinone derivatives have shown antiproliferative activity against human breast cancer cell lines.[2] |

Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the biological targets of this compound. The proposed workflow integrates computational and experimental methodologies.

Caption: A logical workflow for the identification and validation of biological targets.

Detailed Experimental Protocols

In Silico Target Prediction

-

Objective: To generate a preliminary list of potential biological targets using computational methods.

-

Methodology:

-

The 3D structure of this compound will be generated and energy-minimized using computational chemistry software (e.g., ChemDraw, Avogadro).

-

The structure will be submitted to reverse pharmacophore mapping and target prediction web servers such as TargetHunter and PharmMapper.

-

The output will be a ranked list of potential protein targets based on structural and chemical similarity to known ligands.

-

Molecular Docking

-

Objective: To predict the binding mode and estimate the binding affinity of the compound to the computationally predicted targets.

-

Methodology:

-

The crystal structures of the high-ranking potential targets will be obtained from the Protein Data Bank (PDB).

-

Molecular docking will be performed using software such as AutoDock Vina or Glide.

-

The docking poses will be analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site.

-

Phenotypic Screening

-

Objective: To identify cellular phenotypes affected by the compound.

-

Methodology:

-

A panel of diverse human cancer cell lines will be treated with a range of concentrations of this compound.

-

Cell viability will be assessed using an MTS or CellTiter-Glo assay after 48-72 hours of incubation.

-

For active compounds, further phenotypic assays such as cell cycle analysis (by flow cytometry) and apoptosis assays (e.g., Annexin V staining) will be performed.

-

Biochemical and Biophysical Binding Assays

-

Objective: To directly measure the binding of the compound to purified target proteins.

-

Methodology:

-

Differential Scanning Fluorimetry (DSF):

-

The purified target protein will be mixed with a fluorescent dye (e.g., SYPRO Orange) and the compound in a 96-well plate.

-

The plate will be subjected to a temperature gradient in a real-time PCR instrument.

-

Binding of the compound will be detected as a shift in the protein's melting temperature.

-

-

Surface Plasmon Resonance (SPR):

-

The target protein will be immobilized on a sensor chip.

-

A solution of the compound will be flowed over the chip at various concentrations.

-

Binding kinetics (association and dissociation rates) and affinity (KD) will be determined by measuring the change in the refractive index at the sensor surface.

-

-

Isothermal Titration Calorimetry (ITC):

-

A solution of the compound will be titrated into a solution of the target protein in the sample cell of a microcalorimeter.

-

The heat change upon binding will be measured to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

-

Cell-Based Target Engagement Assays

-

Objective: To confirm that the compound interacts with its target in a cellular context.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA):

-

Intact cells will be treated with the compound or vehicle control.

-

The cells will be heated to a range of temperatures to induce protein denaturation and aggregation.

-

The remaining soluble target protein at each temperature will be quantified by Western blotting or ELISA.

-

Target engagement is indicated by an increase in the thermal stability of the target protein in the presence of the compound.

-

-

Signaling Pathway Analysis

Should the compound demonstrate significant activity against a particular target, for instance, a kinase, the downstream signaling pathway would be investigated.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of the compound.

Summary of Quantitative Data Presentation

All quantitative data generated from the proposed experiments should be summarized in a clear and concise tabular format for easy comparison and interpretation.

| Assay | Parameter(s) | Example Value |

| Phenotypic Screening | IC50 (µM) | 1.5 ± 0.2 |

| Differential Scanning Fluorimetry (DSF) | ΔTm (°C) | +3.5 ± 0.3 |

| Surface Plasmon Resonance (SPR) | KD (nM) | 50 ± 5 |

| Isothermal Titration Calorimetry (ITC) | KD (nM) | 65 ± 8 |

| Cellular Thermal Shift Assay (CETSA) | EC50 (µM) | 2.1 ± 0.4 |

While the biological targets of this compound remain to be elucidated, its chemical structure suggests a high potential for bioactivity. The systematic, multi-faceted approach outlined in this guide, combining computational prediction with rigorous experimental validation, provides a robust framework for discovering and characterizing the molecular targets of this promising compound. The successful identification of its biological targets will be a critical step in unlocking its therapeutic potential and guiding future drug development efforts.

References

- 1. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 1-(Oxolane-3-carbonyl)azetidin-3-ol - A Novel Scaffold for Modern Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the relentless pursuit of novel chemical matter with improved pharmacological profiles, the strategic design of molecular building blocks is paramount. This whitepaper introduces 1-(Oxolane-3-carbonyl)azetidin-3-ol , a novel chemical entity not presently described in scientific literature or commercial databases. By combining the favorable attributes of the conformationally restricted azetidin-3-ol scaffold with the polar, three-dimensional character of an oxolane (tetrahydrofuran) moiety, this molecule emerges as a significant and untapped building block for drug discovery. Its potential utility as a bioisosteric replacement for proline and other cyclic amino acids offers a compelling strategy to modulate physicochemical properties, enhance metabolic stability, and explore new chemical space. This document provides a comprehensive analysis of its novelty, hypothesizes its significance, and furnishes detailed, representative protocols for its synthesis and potential biological evaluation.

Introduction: The Quest for Novel Scaffolds

The design of successful therapeutics is a multi-parameter optimization challenge. Medicinal chemists continually seek novel scaffolds that confer advantageous properties such as improved potency, selectivity, metabolic stability, and solubility, while minimizing off-target effects. Heterocyclic compounds are a cornerstone of drug discovery, providing the structural diversity and chemical properties essential for effective drug-target interactions.[1][2] Small, strained ring systems like azetidine have gained prominence as they offer a unique combination of rigidity and three-dimensional character, often serving as valuable bioisosteres for more common motifs.[3]

A search of prominent chemical databases and scientific literature reveals no specific data for "this compound," establishing its novelty. This whitepaper will, therefore, deconstruct the molecule into its constituent fragments to build a case for its potential significance and guide its future exploration.

Deconstruction and Significance of Constituent Moieties

The Azetidin-3-ol Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged" scaffold in medicinal chemistry.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of azetidine imparts a greater degree of conformational rigidity. This pre-organization can lead to more favorable binding energetics upon interaction with a biological target.

Specifically, the azetidin-3-ol moiety offers several advantages:

-

Vectorial Exit Points: The nitrogen at position 1 and the hydroxyl group at position 3 provide two distinct vectors for substitution, allowing for the systematic exploration of chemical space.

-

Improved Physicochemical Properties: The incorporation of azetidine rings has been shown to improve properties like aqueous solubility and reduce lipophilicity compared to larger aliphatic rings.

-

Proline Bioisostere: Azetidine-2-carboxylic acid is a known, albeit smaller, homolog of proline.[4][5] N-acylated azetidin-3-ols can be considered constrained mimics of acylated prolines or hydroxyprolines, offering a different conformational presentation to a target protein. This substitution can disrupt or alter key interactions, potentially leading to improved selectivity or a different pharmacological outcome.[6]

The Oxolane-3-carbonyl Moiety

The oxolane (tetrahydrofuran) ring is a prevalent feature in both natural products and synthetic drugs.[7][8] Its non-planar structure introduces three-dimensionality, a key strategy to escape the "flatland" of aromatic-rich compound libraries. The oxygen heteroatom acts as a hydrogen bond acceptor, improving polarity and potential interactions with biological targets.

The 3-carbonyl substitution is particularly noteworthy. It positions the polar amide linkage, formed upon coupling with azetidin-3-ol, in a way that projects functionality away from the core of the oxolane ring, allowing the scaffold to act as a versatile linker or a decorated side chain.

The Novelty and Proposed Significance of this compound

The combination of these two scaffolds into a single molecule, This compound , presents a novel and compelling tool for medicinal chemists.

Key Hypothesized Advantages:

-

Enhanced Three-Dimensionality: The fusion of two non-planar rings creates a scaffold with significant 3D character, increasing the likelihood of specific, high-affinity interactions with complex protein binding sites.

-

Modulated Physicochemical Properties: This scaffold is anticipated to offer a unique profile of solubility, lipophilicity (LogP), and polarity compared to traditional proline-based structures. The additional polar groups (hydroxyl and ether oxygen) can enhance aqueous solubility.

-

Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation than more flexible aliphatic amines. The N-acyl linkage to the sterically hindered 3-position of the oxolane may also confer resistance to amidases.

-

Novel Intellectual Property: As a novel chemical entity, derivatives incorporating this scaffold would represent new and patentable chemical matter.

This molecule can be envisioned as a next-generation proline mimic, where the oxolane portion provides a handle for further derivatization or acts as a key pharmacophoric element itself.

Data Presentation: A Conceptual Comparison

As no experimental data exists for the target molecule, the following table presents a conceptual, hypothetical comparison of key physicochemical properties that a medicinal chemist would evaluate. This illustrates the potential advantages of the novel scaffold over a standard N-acetyl proline.

| Property | N-Acetyl-L-Proline (Reference) | This compound (Hypothetical) | Rationale for Hypothetical Value |

| Molecular Weight ( g/mol ) | 157.17 | 187.19 | Direct calculation. |

| cLogP | -0.6 | -1.0 to -0.5 | The additional hydroxyl and ether oxygen atoms are expected to decrease lipophilicity. |

| Topological Polar Surface Area (TPSA, Ų) | 60.4 | ~80-90 | The addition of a hydroxyl and an ether oxygen increases the polar surface area. |

| Aqueous Solubility | High | Very High | Increased polarity and hydrogen bonding capacity should enhance solubility. |

| Metabolic Stability (t½ in Hepatocytes) | Moderate to High | Potentially Higher | The strained azetidine ring and sterically shielded amide bond may be more resistant to metabolism.[1] |

| Number of H-Bond Donors | 1 (acid) / 0 (amide) | 1 | The hydroxyl group. |

| Number of H-Bond Acceptors | 3 (acid) / 2 (amide) | 4 | Carbonyl oxygen, azetidine nitrogen, hydroxyl oxygen, ether oxygen. |

Note: The values for the novel scaffold are predictive and serve to illustrate the design rationale.

Experimental Protocols

The following sections provide detailed, representative protocols for the synthesis and potential biological evaluation of the novel scaffold.

Synthesis Protocol: Amide Coupling

The most direct route to synthesize this compound is via a standard amide coupling reaction between azetidin-3-ol and tetrahydrofuran-3-carboxylic acid.

Reaction Scheme: Azetidin-3-ol + Tetrahydrofuran-3-carboxylic acid --(Coupling Agent, Base)--> this compound

Materials:

-

Azetidin-3-ol hydrochloride

-

Tetrahydrofuran-3-carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tetrahydrofuran-3-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve azetidin-3-ol hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and act as the reaction base.

-

Add the azetidin-3-ol solution to the activated carboxylic acid mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash sequentially with water (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel (using a gradient of methanol in DCM, e.g., 0-10%) to yield the pure this compound.[9]

Biological Evaluation Protocol 1: Kinase Inhibition Assay

This scaffold could be incorporated into a molecule targeting the ATP binding site of a protein kinase. This protocol describes a general method to test for kinase inhibition.

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a specific substrate by a kinase. The amount of phosphorylation is quantified, often by measuring the amount of ADP produced or by using a labeled ATP.[10]

Materials:

-

Purified kinase enzyme

-

Specific peptide substrate for the kinase

-

Test compound (e.g., a derivative of this compound)

-

ATP (may be radiolabeled, e.g., [γ-³²P]ATP, or used in a coupled enzyme system)

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., EDTA solution or phosphoric acid)

-

Detection reagents (e.g., scintillation fluid for radiolabeling, or luciferase/luciferin for ADP-Glo™ assays)

-

Microtiter plates (e.g., 96-well or 384-well)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further into the kinase reaction buffer.

-

In a microtiter plate, add the test compound solution. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Add the kinase enzyme and the peptide substrate to each well and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.[11]

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for a fixed time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

-

Terminate the reaction by adding the stop solution.

-

Detect the signal. If using [γ-³²P]ATP, the reaction mixture is spotted onto a phosphocellulose membrane, washed to remove unincorporated ATP, and the radioactivity of the phosphorylated substrate is counted using a scintillation counter.[3] If using a commercial kit like ADP-Glo™, follow the manufacturer's instructions to measure luminescence, which is proportional to ADP produced.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Evaluation Protocol 2: Radioligand Binding Assay

This scaffold could be part of a ligand for a G-protein coupled receptor (GPCR). This assay determines the affinity of the test compound for the receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.[12][13]

Materials:

-

Cell membranes or whole cells expressing the target receptor

-

Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) with known affinity for the target receptor

-

Test compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

-

Cell harvester/filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, the cell membrane preparation, the radiolabeled ligand (at a fixed concentration, typically near its Kd), and the test compound at various concentrations.[14]

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control instead of the test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quickly wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding versus the logarithm of the test compound concentration. Fit the data to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizations: Workflows and Pathways

The following diagrams illustrate the conceptual workflow for the design and evaluation of a novel building block like this compound.

References

- 1. Metabolic Stability Assays [merckmillipore.com]

- 2. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 8. researchgate.net [researchgate.net]

- 9. growingscience.com [growingscience.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Navigating the Uncharted Territory: A Proposed Preliminary Biological Screening of 1-(Oxolane-3-carbonyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed preliminary biological screening cascade for the novel chemical entity, 1-(Oxolane-3-carbonyl)azetidin-3-ol. In the absence of published data for this specific molecule, this document leverages established methodologies and known biological activities of structurally related azetidine-containing compounds to propose a rational, tiered approach to elucidate its potential therapeutic value. This guide provides detailed, generalized experimental protocols for a suite of in vitro assays and presents a logical workflow for hit identification and characterization. All quantitative data herein is presented for illustrative purposes to guide researchers in their experimental design and data presentation.

Introduction: The Azetidine Scaffold - A Privileged Motif in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a well-established "privileged" scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. The specific substitution pattern of this compound, featuring an oxolane (tetrahydrofuran) moiety and a hydroxyl group on the azetidine ring, presents a unique chemical space that warrants thorough biological investigation. This document serves as a foundational guide for initiating such a screening campaign.

Proposed Tiered Screening Cascade